![molecular formula C19H20N2OS B4686931 9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B4686931.png)
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole
Overview
Description
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole, also known as AG-490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole acts as a competitive inhibitor of the ATP-binding site on JAK kinases. It prevents the phosphorylation of JAK and STAT proteins, which are critical for the activation of downstream signaling pathways. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer. This compound has also been shown to suppress the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. In addition, this compound has been shown to attenuate the development of autoimmune disorders in animal models.
Advantages and Limitations for Lab Experiments
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for the JAK/STAT signaling pathway, making it a specific tool for studying this pathway. However, this compound also has some limitations. It has relatively low potency compared to other JAK inhibitors, such as ruxolitinib and tofacitinib. It also has a short half-life in vivo, which limits its therapeutic potential.
Future Directions
There are several future directions for the research and development of 9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, and it may have potential as a therapeutic agent in combination with other cancer drugs. Another potential application is in the treatment of autoimmune disorders. This compound has been shown to attenuate the development of autoimmune disorders in animal models, and it may have potential as a therapeutic agent in humans. Finally, further research is needed to optimize the potency and pharmacokinetics of this compound to improve its therapeutic potential.
Scientific Research Applications
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been widely used in scientific research as a tool to study the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK and STAT proteins, leading to the suppression of downstream signaling events. This compound has been used to investigate the role of this pathway in various cellular processes, such as proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-(9-methylcarbazol-2-yl)-1-morpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-20-17-5-3-2-4-15(17)16-7-6-14(12-18(16)20)13-19(23)21-8-10-22-11-9-21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCKGNJPZWAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=S)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



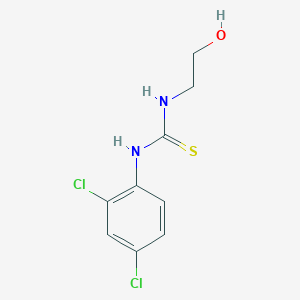
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4686853.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)
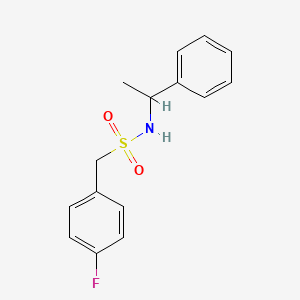
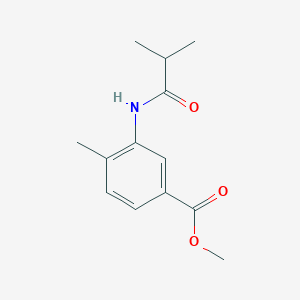
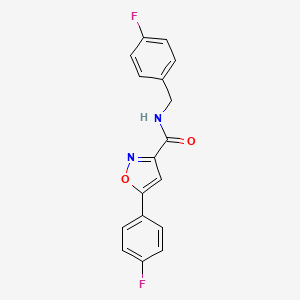
![N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4686907.png)
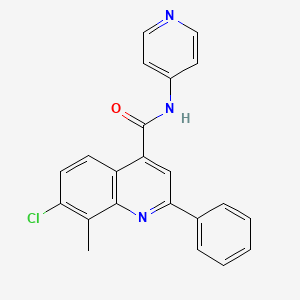
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![3-(4-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B4686936.png)
![2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4686943.png)
![6-methyl-2-(propylamino)-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4686945.png)
